2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
CAS No.: 1170478-93-9
Cat. No.: VC2548741
Molecular Formula: C12H14Cl2N2O
Molecular Weight: 273.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170478-93-9 |
|---|---|
| Molecular Formula | C12H14Cl2N2O |
| Molecular Weight | 273.15 g/mol |
| IUPAC Name | 2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole;hydrochloride |
| Standard InChI | InChI=1S/C12H13ClN2O.ClH/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11;/h2-7H,8-9H2,1H3;1H |
| Standard InChI Key | QUXUWBPSUQSSJF-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1COC2=CC=C(C=C2)CCl.Cl |
| Canonical SMILES | CN1C=CN=C1COC2=CC=C(C=C2)CCl.Cl |
Introduction
Chemical Properties and Structure
The chemical properties and structural features of 2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride are fundamental to understanding its behavior in chemical reactions and its potential applications.
Chemical Identifiers
The compound can be identified through several standardized chemical identifiers that uniquely distinguish it from other chemical entities:
| Property | Value |
|---|---|
| CAS Number | 1170478-93-9 |
| Molecular Formula | C12H14Cl2N2O |
| Molecular Weight | 273.15 g/mol |
| IUPAC Name | 2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole;hydrochloride |
| Standard InChI | InChI=1S/C12H13ClN2O.ClH/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11;/h2-7H,8-9H2,1H3;1H |
| Standard InChIKey | QUXUWBPSUQSSJF-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1COC2=CC=C(C=C2)CCl.Cl |
| PubChem Compound | 42962680 |
The molecular structure features a 1-methylimidazole ring connected to a 4-(chloromethyl)phenoxy group through a methylene bridge, with the compound existing as a hydrochloride salt.
Physical Properties
The physical characteristics of this compound influence its handling, storage, and application in laboratory settings:
| Property | Description |
|---|---|
| Physical Form | Powder |
| Purity | Typically 95% (commercial grade) |
| Storage Temperature | Room temperature (RT) |
| Appearance | Not specified in available data |
| Solubility | Not explicitly described in available sources |
The compound is typically supplied as a powder with approximately 95% purity for research applications .
Synthesis and Preparation
The synthesis of 2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride involves specific chemical pathways that yield the desired compound structure.
Synthetic Considerations
Several factors must be considered during the synthesis of this compound:
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Reaction conditions including temperature, solvent choice, and catalyst selection
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Potential side reactions due to the reactivity of the chloromethyl group
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Purification procedures to achieve the desired purity level
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Safety considerations when handling reactive intermediates
The specific synthesis pathway would need to be optimized based on laboratory capabilities and the intended application of the final product.
Applications and Uses
2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride has specific applications primarily in research and chemical synthesis.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its value in chemical synthesis stems from:
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The reactive chloromethyl group, which can participate in nucleophilic substitution reactions
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The imidazole ring, which can engage in various transformations
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The phenoxy linkage, which provides structural stability and specific spatial arrangements
These features make it particularly useful in creating more complex molecular architectures through strategic synthetic pathways.
Pharmaceutical Applications
| Hazard Information | Details |
|---|---|
| Hazard Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
These classifications indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Research Findings
Research on 2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride appears to be limited in the publicly available literature, with most information coming from chemical supplier databases rather than extensive research publications.
Chemical Reactivity
The chemical reactivity of this compound can be inferred from its structure and the known behaviors of its constituent functional groups:
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The chloromethyl group is susceptible to nucleophilic substitution reactions, making it a versatile handle for further functionalization
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The imidazole ring, being nitrogen-rich and aromatic, can participate in various reactions including alkylation, acylation, and coordination with metal ions
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The phenoxy linkage provides a specific spatial arrangement that may influence the compound's reactivity patterns
These reactivity patterns make the compound valuable in synthetic chemistry despite the limited published research specifically focused on this compound.
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